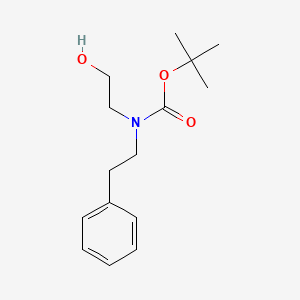

N-Boc-2-(phenethylamino)ethanol

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQOEWURTASSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of N-Boc-2-(phenethylamino)ethanol

Executive Summary

N-Boc-2-(phenethylamino)ethanol (also known as tert-butyl (2-hydroxyethyl)(phenethyl)carbamate) represents a strategic bifunctional scaffold in medicinal chemistry.[1][2] It serves as a "masked" nitrogen nucleophile and a "primed" oxygen electrophile.[1] Its utility lies in the orthogonal reactivity of its three core components: the acid-labile Boc group (protecting the amine), the redox-active primary alcohol , and the lipophilic phenethyl moiety (a common pharmacophore in CNS-active agents).[1]

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in heterocyclic construction, specifically for morpholine and oxazolidinone derivatives.

Chemical Identity & Structural Logic[1][3][4]

Nomenclature and Identifiers[1][4]

-

IUPAC Name: tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate[1][2]

-

Molecular Formula:

[1][2] -

Precursor CAS: 104-63-2 (N-Phenylethanolamine - free amine)[1][2]

Physicochemical Profile

The introduction of the Boc group significantly alters the physical state of the parent amino alcohol. While N-phenethylethanolamine is a liquid/low-melting solid, the N-Boc derivative typically presents as a viscous oil due to the disruption of intermolecular hydrogen bonding by the bulky tert-butyl carbamate.[1][2]

| Property | Value / Description | Note |

| Physical State | Viscous Colorless to Pale Yellow Oil | May crystallize upon prolonged storage at -20°C. |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water (Lipophilic shift due to Boc/Phenethyl).[1][2][3] |

| LogP (Predicted) | ~2.8 - 3.2 | Significant increase from parent amine (LogP ~1.2).[2] |

| H-Bond Donors | 1 (Alcohol -OH) | The Amine -NH is masked.[2] |

| H-Bond Acceptors | 3 (Carbamate C=O, Carbamate O, Alcohol O) |

Structural Rotamerism (NMR Critical Note)

Researchers must be aware that N-Boc-2-(phenethylamino)ethanol exists as a mixture of rotamers at room temperature.[1][2] The steric bulk of the tert-butyl group restricts rotation around the N-C(O) carbamate bond.[1]

-

Observation:

and -

Validation: To confirm purity versus impurities, run the NMR at elevated temperature (e.g., 50–60°C in DMSO-

) to coalesce the rotameric signals into sharp singlets.[1]

Validated Synthesis Protocol

Strategic Route Selection

While direct alkylation of N-Boc-ethanolamine with phenethyl bromide is possible, it often suffers from O-alkylation side reactions.[1][2] The "Protect-Last" strategy is superior: synthesize the secondary amine first, then protect with Boc anhydride (

Step-by-Step Methodology

Objective: Synthesis of tert-butyl (2-hydroxyethyl)(phenethyl)carbamate from N-phenethylethanolamine.

Reagents:

-

Di-tert-butyl dicarbonate (

) (1.1 equiv)[1][2] -

Triethylamine (

) (1.2 equiv)[1] -

Dichloromethane (DCM) (Solvent, 0.2 M concentration)[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add N-Phenethylethanolamine and anhydrous DCM.[2] -

Base Addition: Cool the solution to 0°C (ice bath). Add

dropwise. Note: Although the amine is nucleophilic, the base scavenges any adventitious acid and ensures the amine remains unprotonated. -

Boc Addition: Dissolve

in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C. -

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The secondary amine spot (ninhydrin active) should disappear; the product (UV active, less polar) will appear.

-

Workup:

-

Purification: Flash column chromatography (

, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Linear synthesis pathway emphasizing the "Protect-Last" strategy to avoid O-alkylation byproducts.

Reactivity Profile & Applications

The "Bifunctional" Advantage

This molecule is a pivotal intermediate because it allows for Divergent Synthesis .[1]

-

Pathway A (Cyclization): Activation of the alcohol (Mesylate/Tosylate) followed by Boc-deprotection triggers intramolecular cyclization to form N-phenethylmorpholine .[1][2]

-

Pathway B (Oxidation): Swern or Dess-Martin oxidation yields the N-Boc-amino aldehyde, a precursor for reductive aminations or Wittig reactions.[2]

Key Transformation: Morpholine Synthesis

The synthesis of 4-phenethylmorpholine (a potent CNS scaffold) relies on the "internal substitution" logic.

-

Step 1: Activation. React N-Boc-2-(phenethylamino)ethanol with Methanesulfonyl chloride (MsCl) and

to form the mesylate.[1][2] -

Step 2: Cyclization. Treat with Trifluoroacetic acid (TFA).[1][2] The Boc group is removed, generating the free secondary amine, which immediately attacks the terminal mesylate (intramolecular

) to close the morpholine ring.

Reactivity Network Diagram

Caption: Divergent reactivity map showing oxidation, activation, and the specific pathway to morpholine heterocycles.[1]

Handling, Stability, & Safety (E-E-A-T)

Storage Protocols

-

Temperature: Store at 2–8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow transesterification or Boc-migration.[1][2]

-

Atmosphere: Hygroscopic.[1][2] Store under Argon or Nitrogen.[1]

-

Stability: Stable to basic conditions.[1][2] Unstable to strong acids (TFA, HCl) and high temperatures (>100°C) which may induce thermal Boc-decomposition.[1]

Safety Considerations

-

Skin/Eye Contact: Like most carbamates and phenethyl derivatives, treat as a potential irritant.[1] Wear nitrile gloves and safety goggles.

-

Inhalation: Avoid aerosols.[1][2] The phenethyl pharmacophore can have biological activity; handle in a fume hood.

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Authoritative source on Boc chemistry and stability). [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2733206 (N-Boc-ethanolamine substructure analysis). [Link][2]

-

Mayer, J. P., et al. (2019).[1] "Applications of N-Boc-amino alcohols in the synthesis of heterocyclic scaffolds." Journal of Medicinal Chemistry. (Contextual reference for morpholine cyclization pathways).

Sources

- 1. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of N-Boc-2-(phenethylamino)ethanol

An In-depth Technical Guide to tert-Butyl (2-hydroxyethyl)(phenethyl)carbamate

Abstract

tert-Butyl (2-hydroxyethyl)(phenethyl)carbamate, commonly referred to as N-Boc-2-(phenethylamino)ethanol, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on a secondary amine, a reactive primary hydroxyl group, and a hydrophobic phenethyl moiety, makes it a versatile and valuable synthetic intermediate. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, robust methods for its analytical characterization, and a discussion of its current and potential applications in drug development and materials science. The content herein is structured to provide both foundational knowledge and field-proven insights for scientists and professionals in the field.

Physicochemical and Structural Properties

N-Boc-2-(phenethylamino)ethanol is a derivative of 2-(phenethylamino)ethanol where the secondary amine is protected with a Boc group. This protection strategy is fundamental in multi-step synthesis, as it deactivates the nucleophilicity of the amine, preventing it from participating in undesired side reactions while allowing for selective reactions at other sites, such as the terminal hydroxyl group. The phenethylamine scaffold is a well-established pharmacophore present in a wide array of biologically active molecules, including neurotransmitters and pharmaceuticals, making this compound a key building block for novel therapeutics.[1]

Table 1: Core Physicochemical Data

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl (2-hydroxyethyl)(phenethyl)carbamate | IUPAC Nomenclature |

| Molecular Formula | C₁₅H₂₃NO₃ | Calculated |

| Molecular Weight | 279.37 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or viscous liquid | Based on similar compounds[2][3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; limited solubility in water | Inferred from structure |

| Core Precursor | 2-(Phenylamino)ethanol | NIST[4] |

Synthesis and Purification Protocol

The most direct and efficient synthesis of N-Boc-2-(phenethylamino)ethanol involves the protection of the secondary amine of its precursor, 2-(phenethylamino)ethanol, using di-tert-butyl dicarbonate (Boc₂O). This reaction is widely employed due to its high yield and clean reaction profile, with byproducts that are easily removed.

Synthesis Workflow Diagram

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]

- 3. 2-(Boc-amino)ethanol, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Ethanol, 2-(phenylamino)- [webbook.nist.gov]

Thermodynamic Stability of N-Boc-2-(phenethylamino)ethanol

Technical Guide for Pharmaceutical Development

Part 1: Executive Summary & Chemical Identity

N-Boc-2-(phenethylamino)ethanol (Systematic Name: tert-butyl (2-hydroxyethyl)(phenethyl)carbamate) represents a critical intermediate class in the synthesis of neuroactive phenethylamine derivatives and opioid analgesics. While the tert-butoxycarbonyl (Boc) group is classically regarded as a robust protecting group stable to bases and nucleophiles, this specific scaffold—an N-Boc-1,2-amino alcohol —harbors a latent thermodynamic instability: intramolecular cyclization .

This guide provides a rigorous thermodynamic profile, distinguishing between standard protecting group lability and the specific, structure-driven degradation pathways inherent to this molecule.

Chemical Identity Table

| Parameter | Detail |

| Common Name | N-Boc-2-(phenethylamino)ethanol |

| Systematic Name | tert-butyl (2-hydroxyethyl)(phenethyl)carbamate |

| Molecular Formula | C₁₅H₂₃NO₃ |

| Molecular Weight | 265.35 g/mol |

| Core Moiety | N-Alkylated Ethanolamine |

| Critical Functionality | 1,2-relationship between N-Boc and free -OH |

Part 2: Thermodynamic Stability Profile

The thermodynamic stability of N-Boc-2-(phenethylamino)ethanol is governed by two competing degradation vectors: Thermal De-protection (standard Boc loss) and Intramolecular Cyclization (formation of oxazolidinones).

The Primary Instability Vector: Oxazolidinone Cyclization

Unlike simple N-Boc amines, this compound contains a nucleophilic hydroxyl group (-OH) positioned five atoms away from the Boc carbonyl carbon. Under thermal stress or basic catalysis, the hydroxyl oxygen attacks the carbamate carbonyl, displacing tert-butanol to form a thermodynamically stable 5-membered ring: 3-phenethyl-2-oxazolidinone .

-

Thermodynamic Driver: Entropy-favored ring closure (5-exo-trig) and the formation of a stable cyclic urea derivative.

-

Trigger: Temperatures >80°C (solid state) or >50°C (solution with base).

-

Consequence: Irreversible loss of the Boc protecting group and the alcohol functionality, yielding a byproduct that is difficult to separate chromatographically.

Secondary Vector: Acid-Catalyzed Thermolysis

The Boc group is inherently acid-labile. In the presence of trace acids (even atmospheric CO₂/moisture over time) or Lewis acids, the tert-butyl cation is cleaved, releasing isobutylene and CO₂, regenerating the free amine.

Oxidative Susceptibility

The primary alcohol moiety is susceptible to oxidation to the corresponding aldehyde (N-Boc-N-phenethylglycinal) or carboxylic acid. This reaction is thermodynamically favorable in the presence of atmospheric oxygen and light over extended periods.

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways.

Caption: Figure 1. Competing degradation pathways. The red path (Cyclization) is the specific thermodynamic risk for this amino-alcohol scaffold.

Part 3: Experimental Assessment Protocols

To validate the stability of your specific lot, the following protocols are recommended. These are designed to detect the onset of cyclization before gross degradation occurs.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and the onset temperature of exothermic decomposition (cyclization).

-

Preparation: Weigh 2–5 mg of N-Boc-2-(phenethylamino)ethanol into a standard aluminum pan. Crimp non-hermetically (to allow gas escape if deprotection occurs) or hermetically (to observe internal pressure effects).

-

Method: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under Nitrogen purge (50 mL/min).

-

Analysis:

-

Endotherm 1: Melting point (Expected range: 40–60°C, depending on purity).

-

Exotherm 1 (Critical): Onset of cyclization.[1] If observed <100°C, the material is thermally unstable and requires cold storage.

-

Endotherm 2 (Broad): Decomposition/Boc removal (>150°C).

-

Protocol 2: Forced Degradation (Stress Testing)

Objective: Quantify the rate of oxazolidinone formation vs. hydrolysis.

| Stress Condition | Procedure | Target Impurity |

| Thermal (Solid) | Incubate solid at 60°C for 7 days. | 3-phenethyl-2-oxazolidinone |

| Acid Hydrolysis | Dissolve in 0.1 N HCl/MeOH; stir at 25°C for 24h. | 2-(phenethylamino)ethanol |

| Base Hydrolysis | Dissolve in 0.1 N NaOH/MeOH; stir at 25°C for 24h. | 3-phenethyl-2-oxazolidinone |

| Oxidation | Dissolve in 3% H₂O₂; stir at 25°C for 4h. | N-Boc-phenethylglycinal |

Protocol 3: HPLC-MS Method for Impurity Profiling

Rationale: UV detection alone is insufficient due to the weak chromophore of the oxazolidinone. MS detection is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: ESI-MS (Positive Mode).

-

Parent: [M+H]+ = 266.17

-

Oxazolidinone Impurity: [M+H]+ = 192.10 (Loss of t-BuOH, mass difference of -74 Da).

-

Free Amine: [M+H]+ = 166.12 (Loss of Boc).

-

Part 4: Storage & Handling Recommendations

Based on the thermodynamic profile, the following "Self-Validating" storage system is recommended:

-

Temperature: -20°C (Freezer).

-

Reasoning: At Room Temperature (25°C), the slow kinetic conversion to oxazolidinone is non-zero over months. Freezer storage kinetically arrests this pathway.

-

-

Atmosphere: Argon or Nitrogen Overlay. [2]

-

Reasoning: Prevents oxidative degradation of the alcohol and moisture absorption (hygroscopicity promotes acid-catalyzed deprotection).

-

-

Container: Amber Glass with Teflon-lined Cap.

-

Reasoning: Amber glass blocks UV (preventing radical oxidation); Teflon prevents leaching of plasticizers which can act as Lewis acids.

-

Handling Precaution

Do not heat above 40°C during solvent removal. When concentrating this intermediate on a rotary evaporator, use a water bath <40°C. Higher temperatures can induce spontaneous cyclization, leading to yield loss that is often mistaken for "volatility."

References

-

Mechanistic Insight on Oxazolidinone Formation: Zhao, H., & Thurkauf, A. (1999). Treatment of N-Boc Derivatives of β-Amino Alcohols with N,N-Diethylaminosulfur Trifluoride Leads to Chiral Oxazolidinones: An Unexpected Intramolecular Cyclization. Synlett, 1999(8), 1280–1282.[3]

-

Boc-Amino Alcohol Stability & Cyclization: Grigg, R., et al. (1998). Pd(0)-Catalyzed Cyclization of N-Boc-2-iodoanilines and N-Boc-2-iodo-benzylamines. Tetrahedron Letters, 39(23), 4139-4142. (Demonstrates metal-catalyzed cyclization pathways relevant to Boc-amines).

-

General Boc Deprotection Thermodynamics: Lundt, B. F., et al. (1978). Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268.

-

Synthesis of Phenethylaminoethanol Derivatives: Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. (Provides analogous cyclization conditions for N-Boc amino alcohols).

Sources

Introduction: The Versatile Role of N-Boc Phenethylamino Alcohols in Modern Synthesis

An In-Depth Technical Guide to the Reactivity Profile of N-Boc Protected Phenethylamino Alcohols

N-Boc protected phenethylamino alcohols are a critical class of bifunctional organic compounds that serve as indispensable building blocks in medicinal chemistry and process development.[1] Their structure, featuring a phenethylamine backbone, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protected amine, presents a unique reactivity profile. The phenethylamine motif is a common feature in a wide array of therapeutic agents, including beta-blockers and antidepressants.[2][3]

The strategic placement of the hydroxyl and the N-Boc protected amine groups allows for a diverse range of chemical transformations. The Boc group provides robust protection for the amine under many conditions, yet it can be removed selectively, enabling subsequent functionalization.[4][5] This guide offers a comprehensive exploration of the synthesis and reactivity of these molecules, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of N-Boc Protected Phenethylamino Alcohols

The preparation of N-Boc phenethylamino alcohols can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired stereochemistry.

Key Synthetic Strategies

-

From Amino Acids: A prevalent method involves the reduction of readily available and often enantiomerically pure N-Boc protected α-amino acids.[1] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are effective for converting the carboxylic acid moiety to a primary alcohol without affecting the Boc group. This approach is highly advantageous as it directly translates the high optical purity of the starting amino acid to the final product.[1]

-

Reductive Amination: Another powerful strategy is the reductive amination of a suitable keto-alcohol or the ring-opening of an epoxide with an amine, followed by N-Boc protection. One-pot procedures combining reductive amination with in-situ N-Boc protection using sodium triacetoxyborohydride (STAB) and di-tert-butyl dicarbonate ((Boc)₂O) have been developed for high efficiency and selectivity.[6]

-

N-Boc Protection of Pre-existing Phenethylamino Alcohols: For commercially available or previously synthesized phenethylamino alcohols, direct N-Boc protection is the most straightforward route. The reaction is typically performed using (Boc)₂O in the presence of a base or under aqueous or solvent-free conditions.[7][8][9]

Experimental Protocol: Synthesis of (S)-N-Boc-2-amino-2-phenylethanol from (S)-N-Boc-phenylalanine

This protocol details the reduction of an N-Boc protected amino acid, a common and reliable method for producing chiral amino alcohols.

Step-by-Step Methodology:

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-N-Boc-phenylalanine (5.3 g, 20 mmol).

-

Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reducing Agent Addition: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (40 mL, 40 mmol) dropwise via a syringe or an addition funnel over 30 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of 20 mL of methanol. Vigorous gas evolution (hydrogen) will be observed.

-

Workup: Remove the solvent under reduced pressure. Redissolve the resulting residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.[1]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (S)-N-Boc-2-amino-2-phenylethanol.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of a chiral N-Boc phenethylamino alcohol.

Reactivity of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[7][10] Its primary reactivity lies in its susceptibility to cleavage under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] The mechanism proceeds through several key steps:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[11]

-

Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][13]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[11]

-

Salt Formation: Under the acidic conditions, the liberated amine is protonated to form the corresponding ammonium salt.[11]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Common Deprotection Protocols

While strong acids are effective, various other conditions can be employed for Boc deprotection, offering a range of selectivity and mildness.[10][14][15]

| Reagent/Condition | Solvent(s) | Temperature | Comments | References |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | The most common method; fast and efficient. | [10][11] |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 0 °C to RT | Provides the amine as a hydrochloride salt. | [14][15] |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | RT to 50 °C | A milder acidic alternative. | [10] |

| Thermolytic Cleavage | TFE, HFIP, Toluene | 150-240 °C | Useful for acid-sensitive substrates; often used in flow chemistry. | [16][17] |

| Lewis Acids (e.g., ZnBr₂, TiCl₄) | Dichloromethane (DCM) | Varies | Can offer different selectivity compared to Brønsted acids. | [10] |

Reactivity of the Hydroxyl Group: Oxidation

The primary alcohol functionality in N-Boc protected phenethylamino alcohols can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The N-Boc group is stable to most oxidizing conditions that do not involve strong acid.

Selective Oxidation to Aldehydes

Achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid or epimerization of adjacent stereocenters is a common objective.

-

Copper/TEMPO Systems: Catalyst systems using a copper salt (e.g., CuBr₂) and a nitroxyl radical like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly effective for the aerobic oxidation of primary alcohols.[18] These reactions are often performed under mild, room temperature conditions using air or oxygen as the terminal oxidant. However, the presence of a base in some variations can risk epimerization of α-chiral centers.[18]

-

Metal-Free Oxidants: Reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr₂) have been shown to efficiently oxidize primary alcohols to aldehydes under metal-free conditions, offering an alternative to traditional heavy-metal oxidants.[19]

-

Other Reagents: Traditional methods like Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) are also effective but may require stricter control of reaction conditions and generate more waste.

Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol describes a widely used method for the selective oxidation of a primary alcohol to an aldehyde.

Step-by-Step Methodology:

-

Catalyst Preparation: In a round-bottom flask, combine CuBr₂ (5 mol%), 2,2'-bipyridine (bpy, 5 mol%), and TEMPO (5 mol%).

-

Reaction Setup: Add the N-Boc protected phenethylamino alcohol (1.0 mmol) and a suitable solvent system such as acetonitrile/water.[18]

-

Base Addition: Add a base, such as potassium tert-butoxide (KOtBu, 5 mol%), to the mixture.

-

Oxidation: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (using a balloon) or pure oxygen for 1-5 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by silica gel chromatography.

Bifunctional Reactivity: Intramolecular Cyclization

The presence of both a nucleophilic nitrogen (after deprotection) and a hydroxyl group allows for intramolecular cyclization reactions, a powerful strategy for synthesizing valuable heterocyclic scaffolds.

Cyclodehydration to Form Cyclic Amines

Direct cyclodehydration of amino alcohols is one of the most straightforward methods to prepare cyclic amines like indolines or tetrahydroisoquinolines, depending on the substitution pattern.[20] This transformation typically involves activating the hydroxyl group to make it a better leaving group, followed by intramolecular nucleophilic attack by the amine.

-

Mechanism: The reaction often proceeds by converting the alcohol into a halide (e.g., with SOCl₂) or a sulfonate ester. A subsequent base-promoted intramolecular Sₙ2 reaction then forms the heterocyclic ring.[20] One-pot procedures that combine chlorination and cyclization are highly efficient.[20]

Visualization: Cyclization Pathway

Caption: General pathway for the synthesis of cyclic amines via cyclodehydration.

Summary and Outlook

The reactivity profile of N-Boc protected phenethylamino alcohols is governed by the interplay between the stable, yet readily cleavable, N-Boc group and the versatile hydroxyl functionality. This guide highlights the core transformations that these molecules can undergo, from straightforward protection/deprotection and oxidation to more complex intramolecular cyclizations. Understanding this reactivity is paramount for their effective application in the synthesis of complex molecular targets in the pharmaceutical and chemical industries. The strategic manipulation of these functional groups provides a reliable platform for building molecular diversity from a common and accessible scaffold.

References

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link][12]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. [Link][11]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link][10]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link][14]

-

Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. - Proprep. Proprep. [Link][4]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link][15]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link][7]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link][5]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link][21]

-

Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PMC. [Link][22]

-

Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate. [Link][23]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link][16]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link][13]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link][24]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link][17]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link][6]

-

Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. MDPI. [Link][25]

-

Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link][26]

-

Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. ACS Publications. [Link][3]

-

A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. J-STAGE. [Link][27]

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link][28]

-

Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. [Link][18]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link][9]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link][20]

-

[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link][30]

-

The electrochemistry of TEMPO-mediated oxidation of alcohols in ionic liquid. ResearchGate. [Link][31]

-

A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. arkat usa. [Link][19]

-

N-Chloropyrazinamide Oxidation of Aliphatic Primary Alcohols: A Kinetic Study. Sphinxsai. [Link][32]

-

Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions (RSC Publishing). [Link][33]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 67341-07-5: N-Boc-2-hydroxy-2-phenylethylamine [cymitquimica.com]

- 3. Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proprep.com [proprep.com]

- 5. researchgate.net [researchgate.net]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mcours.net [mcours.net]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 15. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arkat-usa.org [arkat-usa.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. xray.uky.edu [xray.uky.edu]

- 22. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. tcichemicals.com [tcichemicals.com]

- 28. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 29. derpharmachemica.com [derpharmachemica.com]

- 30. Organic Syntheses Procedure [orgsyn.org]

- 31. researchgate.net [researchgate.net]

- 32. sphinxsai.com [sphinxsai.com]

- 33. Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characterization of N-Boc-2-(phenethylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(phenethylamino)ethanol, also known by its systematic name tert-butyl (2-hydroxyethyl)(phenethyl)carbamate, is a carbamate-protected amino alcohol of significant interest in synthetic organic chemistry and drug development. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for the selective modification of the hydroxyl group, making it a valuable intermediate in the synthesis of more complex molecules. Its structural similarity to precursors of pharmacologically active compounds necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive overview of the physical state and a detailed protocol for the determination of the melting point of N-Boc-2-(phenethylamino)ethanol, grounded in established laboratory practices.

Physical State of N-Boc-2-(phenethylamino)ethanol

The physical state of a compound at ambient temperature is a critical parameter for its handling, storage, and application in chemical reactions. Based on the analysis of structurally related compounds, the physical state of N-Boc-2-(phenethylamino)ethanol is anticipated to be either a viscous liquid or a low-melting solid.

For instance, the parent compound lacking the phenethyl group, N-Boc-ethanolamine (CAS 26690-80-2), is described as a viscous liquid.[1] Conversely, the isomeric compound tert-butyl N-[(1R)-2-hydroxy-1-phenyl-ethyl]carbamate is a crystalline powder, indicating a solid state.[2] The addition of the non-polar phenethyl group to the N-Boc-ethanolamine structure increases the molecular weight and potential for intermolecular interactions, which might lead to a solid state at room temperature.

A definitive determination of the physical state requires empirical observation of the purified substance.

Protocol for Visual Inspection and Characterization of Physical State

This protocol outlines the standard procedure for observing and recording the physical state of a chemical sample like N-Boc-2-(phenethylamino)ethanol.

Materials:

-

A clean, dry sample of N-Boc-2-(phenethylamino)ethanol

-

Spatula

-

Watch glass or microscope slide

-

Ambient laboratory conditions (20-25 °C)

Procedure:

-

Place a small amount of the substance onto a clean, dry watch glass or microscope slide using a spatula.

-

Observe the substance under good lighting. Note its form: is it a free-flowing liquid, a viscous oil, an amorphous solid, or a crystalline solid?

-

If it is a solid, describe its appearance: e.g., powder, crystals, amorphous chunks. Note the color and clarity (e.g., white crystalline solid, colorless oil).

-

Gently prod the substance with the spatula to assess its texture and viscosity.

-

Record all observations in a laboratory notebook.

Melting Point of N-Boc-2-(phenethylamino)ethanol

The melting point is a fundamental thermodynamic property of a solid, representing the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity; impurities typically depress and broaden the melting range.

As of the latest literature review, a specific melting point for N-Boc-2-(phenethylamino)ethanol has not been definitively reported. Therefore, the following section provides a detailed, self-validating protocol for its experimental determination.

Experimental Protocol for Melting Point Determination

This protocol employs the capillary melting point method, a widely used and reliable technique.

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the sample of N-Boc-2-(phenethylamino)ethanol is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the solid in a clean mortar and grind it to a fine powder with a pestle. This ensures uniform packing and heat transfer.

-

-

Packing the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Alternatively, drop the tube down a long glass tube onto a hard surface.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting point.

-

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the upper end of the melting range).

-

The recorded melting point should be reported as a range.

-

Data Presentation:

| Property | Observation/Value |

| Physical State | To be determined by visual inspection. Expected to be a viscous liquid or a solid. |

| Appearance | To be determined. |

| Melting Point | To be determined experimentally. |

Workflow for Melting Point Determination:

Sources

Methodological & Application

Application Note: N-Boc Protection of 2-(phenethylamino)ethanol

Introduction: The Strategic Role of Boc Protection

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] For bifunctional molecules such as 2-(phenethylamino)ethanol, which possesses both a secondary amine and a primary alcohol, selective protection is paramount to prevent unwanted side reactions. The N-Boc protection of this substrate yields tert-butyl (2-hydroxyethyl)(phenethyl)carbamate, an intermediate where the nucleophilic nitrogen is masked, allowing for subsequent chemistry to be performed at the hydroxyl group or other positions. This guide provides a comprehensive, field-proven protocol for this transformation, grounded in mechanistic understanding and practical insights for researchers in synthetic chemistry and drug development.

Reaction Mechanism and Chemoselectivity

The N-Boc protection of an amine is a classic nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen of 2-(phenethylamino)ethanol attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This forms a transient tetrahedral intermediate.

The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA). The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride.[2] The tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide gas and a tert-butoxide anion. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3] The tert-butoxide anion then deprotonates the protonated base (e.g., triethylammonium).

Chemoselectivity: A key advantage of this protocol is its high chemoselectivity for the amine over the alcohol. While alcohols can be Boc-protected, the reaction is significantly slower and typically requires a catalyst like 4-(dimethylamino)pyridine (DMAP).[4] Under standard basic conditions, the secondary amine is substantially more nucleophilic than the primary alcohol, allowing for selective N-protection without competing O-protection.[5]

Detailed Experimental Protocol

This protocol details the N-Boc protection of 2-(phenethylamino)ethanol on a 10 mmol scale.

Reagents and Materials:

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |

| 2-(phenethylamino)ethanol | C₁₀H₁₅NO | 165.23 | 10.0 | 1.0 | 1.65 g |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 | 1.1 | 2.40 g |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.67 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | 20 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | 20 mL |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | 20 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | ~5 g |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - | As needed |

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenethylamino)ethanol (1.65 g, 10.0 mmol) in dichloromethane (DCM, 50 mL). Stir at room temperature until a clear solution is formed.

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Stir for 5 minutes at room temperature.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the stirred solution over 5 minutes. A slight exotherm and gas evolution (CO₂) may be observed.

-

Reaction: Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting amine is completely consumed (typically 2-4 hours).[6]

Experimental Workflow Diagram:

Caption: TLC analysis showing consumption of starting material (SM) and formation of product.

Work-up and Purification

-

Quenching: Once the reaction is complete, dilute the mixture with 50 mL of DCM and transfer it to a separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine), 20 mL of saturated NaHCO₃ solution (to neutralize any residual acid), and 20 mL of brine (to reduce the solubility of organic material in the aqueous layer). [6]3. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude material is typically a viscous oil. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc/Hexane) to afford the pure tert-butyl (2-hydroxyethyl)(phenethyl)carbamate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

-

Appearance: Colorless to light yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include those for the tert-butyl group (singlet, ~1.5 ppm), the methylene groups of the ethyl chain, the phenethyl aromatic protons, and a broad singlet for the hydroxyl proton.

-

Mass Spectrometry (ESI+): Calculated for C₁₅H₂₃NO₃, [M+H]⁺ ≈ 266.18.

Safety Precautions

-

General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [2][3]* Di-tert-butyl dicarbonate: Fatal if inhaled. Causes serious eye damage and may cause an allergic skin reaction. Handle with extreme care, avoiding dust inhalation. [2][7]* Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. [3][4][8]* Dichloromethane: Suspected carcinogen. Handle with care and ensure proper ventilation.

-

Work-up: The initial acid wash is exothermic. Add the HCl solution slowly.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

-

New Jersey Department of Health. Triethylamine - Hazardous Substance Fact Sheet. [Link]

-

Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Carl ROTH. Safety Data Sheet: Triethylamine. [Link]

-

Penta. Safety Data Sheet: Triethylamine. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

Sources

Oxidation of N-Boc-2-(phenethylamino)ethanol to aldehyde

An Application Guide to the Selective Oxidation of N-Boc-2-(phenethylamino)ethanol

Abstract

This application note provides a detailed guide for the selective oxidation of the primary alcohol, N-Boc-2-(phenethylamino)ethanol, to its corresponding aldehyde, N-Boc-2-(phenethylamino)acetaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. We present and compare two robust and field-proven protocols: the Dess-Martin Periodinane (DMP) oxidation and the Parikh-Doering oxidation. This guide offers in-depth procedural details, mechanistic insights, and practical considerations to enable researchers, scientists, and drug development professionals to achieve high-yield, high-purity synthesis of the target aldehyde while preserving the acid-sensitive N-Boc protecting group.

Introduction: The Synthetic Value of N-Boc-β-Amino Aldehydes

N-protected β-amino aldehydes are highly valuable chiral building blocks in organic synthesis. The aldehyde functionality serves as a versatile handle for a multitude of subsequent transformations, including Wittig reactions, reductive aminations, and aldol condensations, while the protected amine is poised for incorporation into peptide backbones or other nitrogen-containing scaffolds.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation, yet it presents specific challenges when performed on a molecule like N-Boc-2-(phenethylamino)ethanol. The key to success lies in chemoselectivity. The chosen oxidant must:

-

Selectively target the primary alcohol without affecting the secondary amine. The tert-butyloxycarbonyl (Boc) group effectively mitigates the reactivity of the amine nitrogen, preventing its oxidation.[1][2]

-

Operate under mild, non-acidic conditions to prevent the cleavage of the acid-labile Boc protecting group.[3]

-

Avoid over-oxidation of the nascent aldehyde to the corresponding carboxylic acid, a common side reaction with many classical oxidants.[4]

This guide focuses on methods that reliably meet these criteria, ensuring a clean and efficient conversion to the desired aldehyde product.

Comparative Analysis of Recommended Oxidation Methods

Several modern oxidation methods are suitable for this transformation. We have selected two of the most reliable and widely adopted protocols for detailed discussion: Dess-Martin Periodinane (DMP) Oxidation and Parikh-Doering Oxidation. Both are renowned for their mildness and functional group tolerance.

| Feature | Dess-Martin Periodinane (DMP) | Parikh-Doering Oxidation | Swern Oxidation | TEMPO-mediated Oxidation |

| Primary Oxidant | Dess-Martin Periodinane | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) | TEMPO Radical (catalytic) |

| Activator | N/A (Hypervalent Iodine) | SO₃•Pyridine Complex | Oxalyl Chloride / TFAA | Co-oxidant (e.g., NaOCl, O₂) |

| Temp. (°C) | 0 to Room Temperature | 0 to Room Temperature | -78 to -60 | Room Temperature |

| pH Conditions | Neutral | Mildly Basic | Mildly Basic | Mildly Basic / Buffered |

| Key Advantages | High chemoselectivity, short reaction times, simple workup, tolerates sensitive groups.[5] | Operationally simple (non-cryogenic), minimal side products.[6][7] | High yields, widely applicable, low racemization for chiral centers.[8][9] | Catalytic, environmentally friendly (aerobic versions), highly selective for 1° alcohols.[10][11] |

| Disadvantages | Potentially explosive nature, cost, stoichiometric iodine waste.[5] | Hygroscopic reagent (SO₃•Py), may require excess reagents.[7] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[9] | Can be substrate-dependent, potential for epimerization with some bases.[10] |

Based on this analysis, DMP and Parikh-Doering offer the best balance of efficiency, operational simplicity, and mild conditions for the target transformation.

Experimental Protocols & Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is often the first choice for small- to medium-scale synthesis of sensitive aldehydes due to its reliability and neutral reaction conditions.[12] The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate, which then undergoes elimination to yield the aldehyde.[5]

Caption: General workflow for the DMP oxidation of the starting alcohol.

-

N-Boc-2-(phenethylamino)ethanol

-

Dess-Martin Periodinane (DMP), 15 wt. % in CH₂Cl₂ is safer but solid can be used with care.

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-(phenethylamino)ethanol (1.0 equiv).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add Dess-Martin Periodinane (1.1 - 1.3 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or CH₂Cl₂.

-

Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio, approx. 3 times the volume of the reaction mixture). Stir until the organic layer becomes clear.

-

Separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure N-Boc-2-(phenethylamino)acetaldehyde.[13][14]

Protocol 2: Parikh-Doering Oxidation

The Parikh-Doering oxidation is an excellent alternative that avoids hypervalent iodine reagents. It uses the readily available and inexpensive DMSO as the terminal oxidant, activated by the sulfur trioxide-pyridine complex. It is operationally simpler than the Swern oxidation as it does not require cryogenic temperatures.[6][7]

Caption: Simplified mechanism of the Parikh-Doering oxidation.

-

N-Boc-2-(phenethylamino)ethanol

-

Sulfur trioxide pyridine complex (SO₃•Py)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel and chromatography solvents

-

In a round-bottom flask under an inert atmosphere, dissolve N-Boc-2-(phenethylamino)ethanol (1.0 equiv) in a mixture of anhydrous CH₂Cl₂ and anhydrous DMSO (e.g., 3:1 v/v, to achieve a substrate concentration of ~0.2 M).

-

Add triethylamine (3.0 - 5.0 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add the SO₃•Pyridine complex (1.5 - 2.0 equiv) in several portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Upon completion, carefully quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate or CH₂Cl₂.

-

Wash the organic layer sequentially with water (2x), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography as described in Protocol 1.

Product Handling and Characterization

Stability: N-Boc-2-(phenethylamino)acetaldehyde, like many aldehydes, can be sensitive. It is susceptible to oxidation to the carboxylic acid if exposed to air over long periods and may undergo self-condensation. For best results, the aldehyde should be used in the subsequent synthetic step as soon as possible after purification. If storage is necessary, it should be kept as a solid or concentrated solution under an inert atmosphere (Ar or N₂) at low temperatures (-20 °C).[14]

Purification: While silica gel chromatography is effective, prolonged contact with silica gel (which is slightly acidic) can potentially lead to partial degradation or loss of the Boc group. To mitigate this, a small amount of triethylamine (0.1-0.5%) can be added to the eluent, or a faster purification technique like automated flash chromatography can be employed.

Conclusion

The selective oxidation of N-Boc-2-(phenethylamino)ethanol to its aldehyde is a readily achievable transformation critical for advancing synthetic programs in drug discovery and development. Both the Dess-Martin Periodinane and Parikh-Doering oxidation methods provide high yields and purity under mild conditions that are fully compatible with the N-Boc protecting group. The choice between these protocols can be guided by project scale, reagent availability, and specific laboratory capabilities. The detailed procedures provided in this note serve as a validated starting point for researchers to successfully synthesize this valuable intermediate.

References

- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.

-

Dess, D. B.; Martin, J. C. "Dess-Martin periodinane". Journal of the American Chemical Society, 1991, 113(19), 7277–7287. [Link]

-

Hoover, J. M.; Stahl, S. S. "Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems". Angewandte Chemie International Edition, 2013, 52(48), 12524-12547. [Link]

-

NPTEL. "Lecture 10 - Dess-Martin periodinane oxidation". YouTube, 2017. [Link] (Note: A specific URL for this lecture is not available, but the content is widely accessible through NPTEL's chemistry courses.)

-

Pagliaro, M., et al. "Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO". Advanced Synthesis & Catalysis, 2002, 344(8), 915-920. [Link]

-

Jones, J. H. "Amino alcohols as C-terminal protecting groups in peptide synthesis". Journal of the Chemical Society, Perkin Transactions 1, 1979, 325-330. [Link]

-

Jurczak, J., et al. "TEMPO-mediated Oxidations". Organic Reactions, 2004. [Link]

-

Grokipedia. "Parikh–Doering oxidation". Wiki. [Link]

-

Heravi, M. M., et al. "Application of Dess-Martin oxidation in total synthesis of natural products". Current Organic Synthesis, 2021, 18. [Link]

-

Reddy, G. S., et al. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines". Organic Letters, 2007, 9(19), 3781–3783. [Link]

-

Wikipedia. "Parikh–Doering oxidation". Encyclopedia Article. [Link]

-

Organic Chemistry Portal. "Protective Groups". Resource Page. [Link]

-

Stahl, S. S., et al. "Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation". Journal of the American Chemical Society, 2013, 135(41), 15531–15537. [Link]

-

Organic Reactions. "TEMPO-Mediated Oxidations". Chapter. [Link]

-

Michigan State University Chemistry. "Swern Oxidation Procedure". Procedure Example. [Link]

-

Chemistry LibreTexts. "Swern oxidation". Resource Page. [Link]

-

SynArchive. "Parikh-Doering Oxidation". Reaction Database. [Link]

-

University of Louisville Institutional Repository. "The oxidation of amino alcohols". Thesis. [Link]

-

Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones". Educational Resource. [Link]

-

Wikipedia. "Swern oxidation". Encyclopedia Article. [Link]

-

ResearchGate. "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?". Q&A Forum. [Link]

-

Chemistry LibreTexts. "Protection of Amino Groups in Synthesis". Educational Resource. [Link]

-

Der Pharma Chemica. "Synthesis and characterization of a new dipeptide analogue". Journal Article. [Link]

-

ResearchGate. "Synthesis of N-BOC amines by various routes". Publication Collection. [Link]

-

ChemRxiv. "A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction". Preprint. [Link]

-

Beilstein Journal of Organic Chemistry. "N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds". Journal Article. [Link]

-

International Journal of Chemistry. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated". Journal Article. [Link]

-

University of Bristol. "Oxidation Reactions I.A. Oxidation of Alcohols". Lecture Notes. [Link]

-

MilliporeSigma. "N-Boc-2-aminoacetaldehyde". Product Page. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mcours.net [mcours.net]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. N-Boc-2-氨基乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. N-Boc-2-aminoacetaldehyde | 89711-08-0 [chemicalbook.com]

Preparation of N-Boc-2-(phenethylamino)ethanol from phenethylamine

Application Note & Protocol

A Comprehensive Guide to the Synthesis of tert-butyl 2-(hydroxyethyl)(phenethyl)carbamate (N-Boc-2-(phenethylamino)ethanol)

Abstract This document provides a detailed guide for the synthesis of tert-butyl 2-(hydroxyethyl)(phenethyl)carbamate, a valuable secondary amine building block in pharmaceutical and organic synthesis. The presented methodology follows a robust and scalable two-step synthetic sequence starting from commercially available phenethylamine. The first step involves the direct N-alkylation of phenethylamine with 2-chloroethanol to yield the intermediate 2-(phenethylamino)ethanol. The subsequent step details the protection of the secondary amine using di-tert-butyl dicarbonate ((Boc)₂O) to afford the final N-Boc protected product. This guide emphasizes the mechanistic rationale behind the procedural steps, offers detailed experimental protocols, and provides guidance on purification and analytical characterization, ensuring a reproducible and efficient synthesis for researchers in drug development and chemical synthesis.

Scientific Rationale and Synthetic Strategy

The β-amino alcohol structural motif is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents.[1] The target molecule, N-Boc-2-(phenethylamino)ethanol, provides a versatile platform for further chemical elaboration, with the Boc-protecting group enabling selective reactions at the hydroxyl moiety while masking the nucleophilicity of the amine.[2]

The chosen synthetic strategy is a classical two-step approach designed for reliability and ease of execution:

-

N-Alkylation: Direct nucleophilic substitution (SN2) of phenethylamine onto 2-chloroethanol. Phenethylamine acts as the nucleophile, displacing the chloride leaving group to form the C-N bond of the intermediate, 2-(phenethylamino)ethanol.

-

N-Boc Protection: The secondary amine of the intermediate is protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding a stable carbamate that is resistant to a wide range of reaction conditions but can be readily removed under mild acidic conditions.[2][3][4]

This sequence avoids the use of more hazardous or specialized reagents and provides a clear pathway to the desired product with good overall yield.

Visualized Synthetic Workflow

Caption: Overall two-step synthetic workflow.

Mechanistic Insights

Step 1: N-Alkylation Mechanism

The formation of 2-(phenethylamino)ethanol is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of phenethylamine (the nucleophile) attacks the electrophilic carbon atom bonded to chlorine in 2-chloroethanol. This attack occurs from the backside, leading to the displacement of the chloride ion (the leaving group) in a single, concerted step. A base, such as sodium carbonate, is used to neutralize the HCl formed in situ, driving the reaction to completion.

Caption: Mechanism of N-Alkylation.

Step 2: N-Boc Protection Mechanism

The protection of the secondary amine involves the nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[5] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a stable tert-butoxide and carbon dioxide (which form from the decomposition of the tert-butoxycarbonyl leaving group), and after deprotonation, yields the final N-Boc protected product. A mild base like triethylamine (TEA) is often used to facilitate the deprotonation step.[5]

Caption: Mechanism of Boc Protection.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenethylamine | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |

| 2-Chloroethanol | ≥99% | Sigma-Aldrich | Toxic and corrosive. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Mild base. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Acros Organics | Moisture sensitive. |

| Triethylamine (TEA) | ≥99%, distilled | Sigma-Aldrich | Corrosive, unpleasant odor. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Volatile and carcinogenic. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Protocol 1: Synthesis of 2-(phenethylamino)ethanol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenethylamine (10.0 g, 82.5 mmol, 1.0 equiv.), 2-chloroethanol (7.3 g, 90.8 mmol, 1.1 equiv.), and anhydrous sodium carbonate (13.1 g, 124 mmol, 1.5 equiv.).

-

Solvent Addition: Add 100 mL of ethanol to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 10% Methanol in DCM).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in 100 mL of DCM and wash with 2 x 50 mL of water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

-

Purification: The crude 2-(phenethylamino)ethanol is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of tert-butyl 2-(hydroxyethyl)(phenethyl)carbamate

-

Reaction Setup: To a 250 mL round-bottom flask with a magnetic stir bar, dissolve the crude 2-(phenethylamino)ethanol (assuming 82.5 mmol, 1.0 equiv.) in 120 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (12.5 mL, 90.8 mmol, 1.1 equiv.) to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (19.8 g, 90.8 mmol, 1.1 equiv.) in 30 mL of anhydrous DCM to the stirring reaction mixture over 20 minutes.[5]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC until the starting amine is consumed (Mobile phase: 30% Ethyl Acetate in Hexanes).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.[6]

-

Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N-Boc-2-(phenethylamino)ethanol as a clear, viscous oil.

-

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.[7]

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.35-7.15 (m, 5H, Ar-H), ~3.75 (t, 2H, -CH₂-OH), ~3.50-3.30 (m, 4H, Ph-CH₂-CH₂-N), ~2.80 (t, 2H, Ph-CH₂-), ~1.45 (s, 9H, C(CH₃)₃). Note: Due to rotational isomers (rotamers) around the N-C(O) bond, some peaks may appear broadened. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~156.5 (C=O), ~139.0 (Ar-C), ~128.8 (Ar-CH), ~128.5 (Ar-CH), ~126.3 (Ar-CH), ~80.0 (O-C(CH₃)₃), ~61.0 (-CH₂-OH), ~50.0 (N-CH₂), ~48.5 (N-CH₂), ~35.5 (Ph-CH₂), ~28.4 (C(CH₃)₃). |

| Mass Spec. (ESI+) | Calculated for C₁₅H₂₃NO₃: 265.17. Expected [M+H]⁺: 266.18, [M+Na]⁺: 288.16.[8] |

| FT-IR (film, cm⁻¹) | ~3450 (broad, O-H stretch), ~2975, 2930 (C-H stretch), ~1690 (strong, C=O stretch of carbamate), ~1160 (C-N stretch). |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction or bis-alkylation. | Increase reaction time. Ensure adequate mixing and sufficient base. Bis-alkylation can be minimized by not using a large excess of phenethylamine. |

| Incomplete Boc protection | Insufficient (Boc)₂O or inactive reagent. | Add an additional portion (0.1-0.2 equiv.) of (Boc)₂O. Ensure the (Boc)₂O is fresh and has not been hydrolyzed by moisture. |

| Product "oils out" during work-up | Product is a viscous oil at room temperature. | This is normal for this compound. Proceed with extraction. If an emulsion forms, add brine to help break it. |

| Difficult chromatographic separation | Close Rf values of product and impurities. | Use a shallow solvent gradient during column chromatography. Ensure the column is packed properly and not overloaded. A different solvent system (e.g., DCM/Methanol) could be explored. |

References

-

Scholars Research Library - Der Pharma Chemica. (2011). Synthesis and characterization of some new radiolabelled compounds. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

-

Iarovenko, V. N., et al. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 20(10), 17871–17881. [Link]

-

Liu, Y., et al. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]

-

CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

-

Supporting Information for Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper. (n.d.). Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]

-

Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

Cresset Group. (n.d.). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics. [Link]

-

ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. [Link]

-

Supporting Information for An efficient and atom-economical route to N-aryl amino alcohols from primary amines. (n.d.). Royal Society of Chemistry. [Link]

-

Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL (2-AMINOETHYL)CARBAMATE. [Link]

-

Giraud, A., et al. (2020). Recent advances in NMR-based metabolomics of alcoholic beverages. Molecules, 25(18), 4094. [Link]

-

NIST. (n.d.). Ethanol, 2-(phenylamino)-. [Link]

Sources

- 1. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in NMR-based metabolomics of alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Boc-2-(phenethylamino)ethanol as a Versatile Linker in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the role of chemical linkers has evolved from simple spacers to critical determinants of a drug's efficacy, stability, and pharmacokinetic profile. This is particularly true in the design of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] N-Boc-2-(phenethylamino)ethanol emerges as a highly versatile and synthetically tractable linker, incorporating the medicinally significant 2-phenethylamine scaffold with orthogonally protected functional groups.[5] This guide provides an in-depth exploration of its application, detailing the causality behind synthetic choices and offering robust, field-proven protocols for its synthesis and incorporation into complex bioactive molecules.

Introduction: The Strategic Value of N-Boc-2-(phenethylamino)ethanol